Cas no 126292-88-4 (2-chloro-4,4,6,6-tetramethyl-cyclohexene-1-carbaldehyde)

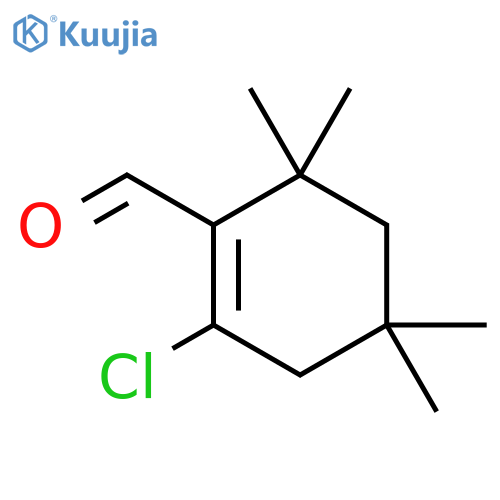

126292-88-4 structure

商品名:2-chloro-4,4,6,6-tetramethyl-cyclohexene-1-carbaldehyde

CAS番号:126292-88-4

MF:C11H17ClO

メガワット:200.705082654953

CID:5292137

2-chloro-4,4,6,6-tetramethyl-cyclohexene-1-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-chloro-4,4,6,6-tetramethyl-cyclohexene-1-carbaldehyde

- 2-chloro-4,4,6,6-tetramethylcyclohex-1-ene-1-carbaldehyde

- 1-Cyclohexene-1-carboxaldehyde, 2-chloro-4,4,6,6-tetramethyl-

-

- インチ: 1S/C11H17ClO/c1-10(2)5-9(12)8(6-13)11(3,4)7-10/h6H,5,7H2,1-4H3

- InChIKey: JCLCCZXFSVUKRD-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C=O)C(C)(C)CC(C)(C)C1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 261

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 17.1

2-chloro-4,4,6,6-tetramethyl-cyclohexene-1-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96542-5G |

2-chloro-4,4,6,6-tetramethyl-cyclohexene-1-carbaldehyde |

126292-88-4 | 95% | 5g |

¥ 19,206.00 | 2023-04-05 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00810690-1g |

2-chloro-4,4,6,6-tetramethyl-cyclohexene-1-carbaldehyde |

126292-88-4 | 97% | 1g |

¥8834.0 | 2023-04-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96542-500MG |

2-chloro-4,4,6,6-tetramethyl-cyclohexene-1-carbaldehyde |

126292-88-4 | 95% | 500MG |

¥ 4,270.00 | 2023-04-05 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96542-250mg |

2-chloro-4,4,6,6-tetramethyl-cyclohexene-1-carbaldehyde |

126292-88-4 | 95% | 250mg |

¥2515.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96542-100mg |

2-chloro-4,4,6,6-tetramethyl-cyclohexene-1-carbaldehyde |

126292-88-4 | 95% | 100mg |

¥1575.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96542-500mg |

2-chloro-4,4,6,6-tetramethyl-cyclohexene-1-carbaldehyde |

126292-88-4 | 95% | 500mg |

¥4192.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96542-1g |

2-chloro-4,4,6,6-tetramethyl-cyclohexene-1-carbaldehyde |

126292-88-4 | 95% | 1g |

¥6286.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96542-250.0mg |

2-chloro-4,4,6,6-tetramethyl-cyclohexene-1-carbaldehyde |

126292-88-4 | 95% | 250.0mg |

¥2515.0000 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96542-250MG |

2-chloro-4,4,6,6-tetramethyl-cyclohexene-1-carbaldehyde |

126292-88-4 | 95% | 250MG |

¥ 2,560.00 | 2023-04-05 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96542-1G |

2-chloro-4,4,6,6-tetramethyl-cyclohexene-1-carbaldehyde |

126292-88-4 | 95% | 1g |

¥ 6,402.00 | 2023-04-05 |

2-chloro-4,4,6,6-tetramethyl-cyclohexene-1-carbaldehyde 関連文献

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

126292-88-4 (2-chloro-4,4,6,6-tetramethyl-cyclohexene-1-carbaldehyde) 関連製品

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 55290-64-7(Dimethipin)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:126292-88-4)2-chloro-4,4,6,6-tetramethyl-cyclohexene-1-carbaldehyde

清らかである:99%

はかる:1g

価格 ($):1158.0